molecular formula C28H37NO4 B11702950 Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11702950
M. Wt: 451.6 g/mol
InChI Key: QLHDQJHEHLFDFW-UHFFFAOYSA-N
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Description

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of multiple functional groups, including a cyclohexyl group, a propoxyphenyl group, and a carboxylate ester, contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 2-propoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent esterification with trimethylacetic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality. Purification processes, including crystallization and chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to interact with cell membranes and intracellular pathways may contribute to its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Isopropyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Butyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

cyclohexyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H37NO4/c1-5-15-32-23-14-10-9-13-20(23)25-24(27(31)33-19-11-7-6-8-12-19)18(2)29-21-16-28(3,4)17-22(30)26(21)25/h9-10,13-14,19,25,29H,5-8,11-12,15-17H2,1-4H3

InChI Key

QLHDQJHEHLFDFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCCC4)C

Origin of Product

United States

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